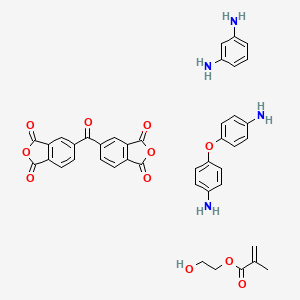

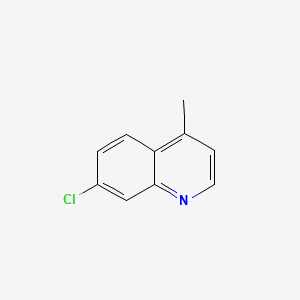

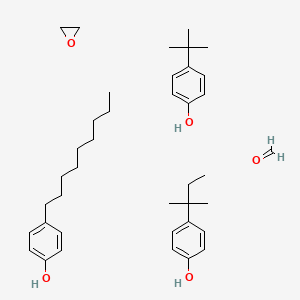

![molecular formula C15H19NO B1619584 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one CAS No. 36646-78-3](/img/structure/B1619584.png)

5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one

Descripción general

Descripción

5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C15H19NO . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexenone ring substituted with two methyl groups at the 5th carbon, an amino group attached to a 4-methylphenyl group at the 3rd carbon . The molecular weight is 229.32 g/mol.Aplicaciones Científicas De Investigación

Synthesis and Catalysis

A study by Zeng et al. (2009) illustrates the synthesis of a stable spirocyclic (alkyl)(amino)carbene using a mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a common fragrance and flavor material. This carbene was utilized as a ligand for transition metal-based catalysts, demonstrating its efficiency in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines. This process facilitated the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles, highlighting the potential of 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one derivatives in catalysis and organic synthesis (Zeng et al., 2009).

Molecular Docking and Anticancer Properties

Kokila et al. (2017) conducted a study where the crystal structure of a derivative of this compound was determined using single crystal X-ray diffraction. This study not only provided insights into the structural aspects of such compounds but also extrapolated these features to molecular docking studies with focal adhesion kinase (FAK) domain using Autodock. The compound exhibited considerable bacterial inhibition at lower to moderate concentrations, suggesting its potential as a pharmaceutical agent with anticancer properties (Kokila, Kiran, & Ramakrishna, 2017).

Antimicrobial Activity

Ghorab et al. (2017) synthesized a series of compounds from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, evaluating their antibacterial and antifungal activities. The compounds displayed interesting antimicrobial activity, with some showing higher activity than reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. This research underscores the relevance of this compound derivatives in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Spectroscopic and Biological Studies

Fatima et al. (2021) explored the experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of the compound ) through various spectroscopic techniques and Density Functional Theory (DFT) studies. Their research provided comprehensive insights into the molecular structure, vibrational frequencies, and electronic properties, further extending to molecular docking studies to assess the compound's potential interactions with biological targets (Fatima et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5,5-dimethyl-3-(4-methylanilino)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11-4-6-12(7-5-11)16-13-8-14(17)10-15(2,3)9-13/h4-8,16H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTYGHSAKXEUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353544 | |

| Record name | 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36646-78-3 | |

| Record name | 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

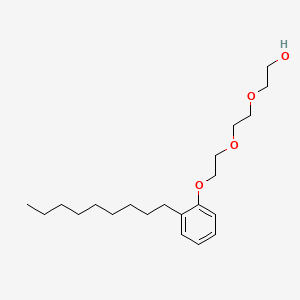

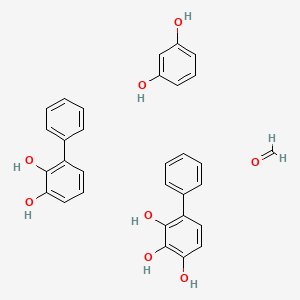

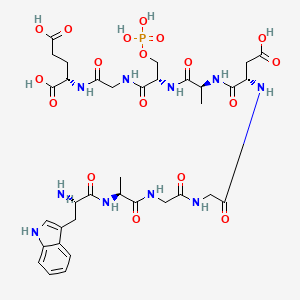

![Glycine, N,N-bis[(2-hydroxy-5-sulfophenyl)methyl]-, trisodium salt](/img/structure/B1619506.png)

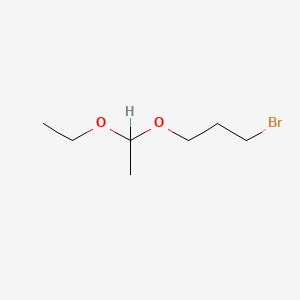

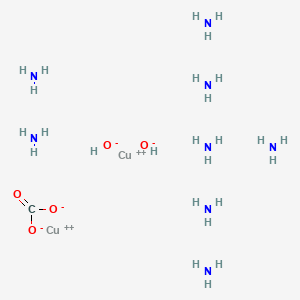

![Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B1619516.png)